molecular formula C5H2BrClFNO B567856 2-Bromo-5-chloro-3-fluoro-4-hydroxypyridine CAS No. 1312440-86-0

2-Bromo-5-chloro-3-fluoro-4-hydroxypyridine

Cat. No.: B567856
CAS No.: 1312440-86-0
M. Wt: 226.429
InChI Key: RDZYIIXPSIKYQE-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-3-fluoro-4-hydroxypyridine (CAS 1196152-88-1) is a multifunctional heterocyclic compound that serves as a versatile synthetic building block in organic and medicinal chemistry research . With a molecular formula of C5H3BrClFNO and a molecular weight of 199.19 g/mol, this compound integrates several reactive sites—bromo, chloro, fluoro, and hydroxy substituents—on a pyridine scaffold, making it a valuable intermediate for constructing complex molecules . Its primary research value lies in its application in cross-coupling reactions, such as Suzuki-Miyaura couplings, where the bromo substituent can be selectively functionalized to form new carbon-carbon bonds . This reactivity is crucial for developing novel pharmaceutical candidates and fine chemicals. The presence of multiple halogen atoms and the hydroxyl group allows for sequential and selective functionalization, enabling researchers to explore diverse chemical space and generate libraries of compounds for biological screening. As a pyridine-based nitrogen heterocycle, it is particularly useful in the synthesis of active pharmaceutical ingredients (APIs) and other biologically active molecules . This product is intended for research use only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-bromo-5-chloro-3-fluoro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClFNO/c6-5-3(8)4(10)2(7)1-9-5/h1H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZYIIXPSIKYQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=C(N1)Br)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701279936
Record name 4-Pyridinol, 2-bromo-5-chloro-3-fluoro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312440-86-0
Record name 4-Pyridinol, 2-bromo-5-chloro-3-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1312440-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinol, 2-bromo-5-chloro-3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701279936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ullmann Coupling for Hydroxyl Group Introduction

The Ullmann reaction, as demonstrated in the synthesis of 2-[4-(5-chloro-3-fluoro-2-pyridyloxy)phenoxy]propionate, offers a pathway to introduce aryl ether linkages. By substituting the phenol component with a 4-hydroxypyridine derivative, this method could theoretically couple halogenated pyridines to hydroxyl-bearing intermediates. For instance, reacting 3-fluoro-5-chloro-2-bromopyridine with a protected 4-hydroxypyridine under copper catalysis may facilitate ether bond formation, followed by deprotection to reveal the hydroxyl group.

Optimized Ullmann Parameters :

  • Catalyst : Cuprous oxide (Cu₂O)

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 66°C (reflux)

  • Yield : 95% (for analogous propionate synthesis)

Hydroxylation of Pre-halogenated Pyridines

Directed Ortho-Metalation for Fluorine Insertion

The review on trifluoromethylpyridine synthesis underscores the utility of directed metalation strategies for regioselective halogenation. Applying this to 4-hydroxypyridine, a directed ortho-metalation (DoM) approach using lithium diisopropylamide (LDA) could deprotonate the hydroxyl group, enabling electrophilic fluorination at position 3. Subsequent bromination and chlorination steps would require careful optimization to avoid overhalogenation.

Fluorination Insights from TFMP Synthesis :

  • Substrates : Picolines (methylpyridines)

  • Reagents : HF or fluorinating agents (e.g., Selectfluor)

  • Temperature : 300–400°C (vapor-phase reactions)

Hypohalous Acid-Mediated Hydroxylation

The patent EP0225172A1 details the use of hypohalous acids (e.g., HOCl, HOBr) to halogenate 2-hydroxynicotinic acid. Adapting this method, 4-hydroxypyridine could undergo electrophilic chlorination or bromination at position 5 or 2, respectively, under acidic conditions. However, competing side reactions (e.g., ring oxidation) necessitate precise control of stoichiometry and temperature.

Halogenation Conditions :

  • Reagents : Hypochlorous acid (HOCl), sodium hydroxide

  • Temperature : Ambient to 50°C

  • Key Limitation : Overhalogenation at activated positions

Multi-Step Synthesis via Intermediate Functionalization

Sequential Halogenation and Hydroxyl Protection

A plausible route involves:

  • Hydroxyl Protection : 4-methoxypyridine as a starting material.

  • Fluorination at Position 3 : Using DAST (diethylaminosulfur trifluoride).

  • Chlorination at Position 5 : Via electrophilic substitution with Cl₂/FeCl₃.

  • Bromination at Position 2 : Diazotization of an intermediate amine.

  • Deprotection : BBr₃-mediated demethylation to yield the 4-hydroxy group.

Challenges :

  • Competing directing effects of methoxy and halogen groups.

  • Steric hindrance at position 2 for bromination.

Ring Construction via Hantzsch-like Synthesis

Building the pyridine ring from smaller fragments (e.g., diketones, enamines) allows pre-placement of substituents. For example, a Kröhnke pyridine synthesis using 3-fluoro-4-hydroxypropanal and bromo-chloroacetophenone could yield the target compound in one pot, though this method remains hypothetical without experimental validation.

Comparative Analysis of Synthetic Routes

The table below evaluates potential methods based on yield, complexity, and feasibility:

Method Key Steps Yield Potential Challenges
DiazotizationDiazotization, bromination80–90%Requires hydroxyl protection
Ullmann CouplingCopper-catalyzed etherification70–95%Limited substrate availability
Directed MetalationLDA-mediated fluorination50–75%Sensitivity to moisture/air
Hypohalous HalogenationHOCl/HOBr electrophilic substitution60–80%Regioselectivity issues

Mechanistic Considerations and Side Reactions

Competing Halogenation Pathways

The electron-withdrawing nature of fluorine and chlorine substituents deactivates the pyridine ring, complicating subsequent electrophilic substitutions. For instance, bromination at position 2 may require harsh conditions (e.g., excess Br₂ in H₂SO₄), risking ring degradation.

Hydroxyl Group Reactivity

The 4-hydroxy group’s acidity (pKa ~1) necessitates protection during halogenation. Common protecting groups (e.g., acetyl, tert-butyldimethylsilyl) must withstand reaction conditions without cleavage or migration.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-3-fluoro-4-hydroxypyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the halogen atoms (bromine, chlorine, or fluorine) are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes, and reduction reactions can convert it to other functional groups.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Halogenating Agents: For halogenation reactions, reagents such as N-bromosuccinimide (NBS), thionyl chloride (SOCl2), and Selectfluor can be used.

    Catalysts: Palladium catalysts are commonly used in coupling reactions.

    Solvents: Common solvents include dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can yield biaryl compounds, while oxidation reactions can produce ketones or aldehydes .

Scientific Research Applications

Medicinal Chemistry

2-Bromo-5-chloro-3-fluoro-4-hydroxypyridine has shown potential as a scaffold for developing new pharmaceuticals. Its unique structure allows for interactions with various biological targets, making it a candidate for:

  • Antimicrobial Agents: Studies have indicated that similar compounds exhibit significant antibacterial activity against various pathogens .
  • Anticancer Drugs: Research has highlighted the potential of pyridine derivatives in inhibiting cancer cell proliferation .

Agrochemicals

The compound is being explored for its potential use in the synthesis of:

  • Pesticides: Due to its halogenated nature, it may enhance the efficacy and stability of agrochemical formulations.
  • Herbicides: Its structural properties may allow for selective herbicidal activity against specific plant species.

Material Science

Research indicates that this compound can be utilized in creating advanced materials due to its ability to form coordination complexes with metals, which can be beneficial in:

  • Catalysis: Acting as a ligand in catalytic processes.
  • Polymer Chemistry: Serving as a building block for functional polymers with desired properties.

Case Study 1: Antimicrobial Activity

A study investigated the antibacterial properties of various halogenated pyridines, including this compound. Results showed significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

Research on pyridine derivatives revealed that compounds similar to this compound exhibited cytotoxic effects on cancer cell lines. The study demonstrated that these compounds could induce apoptosis in cancer cells through specific signaling pathways .

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-3-fluoro-4-hydroxypyridine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The presence of halogen atoms and the hydroxyl group allows for interactions with various molecular targets, leading to the desired biological effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s key differentiator is the combination of halogens (Br, Cl, F) and a hydroxyl group. Comparisons with analogs include:

Compound Substituents Key Structural Differences
5-Bromo-2-chloro-3-fluoropyridine Br (5), Cl (2), F (3) Lacks hydroxyl; halogen positions differ
2-Chloro-3-fluoro-4-methylpyridine Cl (2), F (3), CH₃ (4) Methyl replaces hydroxyl; alters hydrophobicity
5-Bromo-2-chloro-3-(trifluoromethyl)pyridine Br (5), Cl (2), CF₃ (3) Trifluoromethyl group increases lipophilicity
2-Bromo-3-chloro-5-hydroxypyridine Br (2), Cl (3), -OH (5) Hydroxyl position shifted; affects H-bonding

Key Observations :

  • Positional isomerism (e.g., Br at 2 vs. 5) alters steric and electronic effects, influencing reactivity in cross-coupling reactions .

Physicochemical Properties

Data from analogs suggest trends:

Property Target Compound 5-Bromo-2-chloro-3-fluoropyridine 2-Chloro-3-fluoro-4-methylpyridine
Polarity High (due to -OH) Moderate Low (due to CH₃)
Melting Point Likely >450 K (estimated) Not reported Not reported
Acidity (pKa) ~8–10 (hydroxyl proton) N/A (no -OH) N/A

Notes:

  • The hydroxyl group lowers the pKa compared to non-hydroxylated analogs, enabling deprotonation under mild basic conditions .
  • Halogen electronegativity (F > Cl > Br) impacts electron-withdrawing effects, directing electrophilic substitution .

Example Pathway :

Nucleophilic Aromatic Substitution : Fluorine or hydroxyl groups can replace leaving groups (e.g., nitro) under acidic/basic conditions .

Cross-Coupling : Suzuki-Miyaura reactions with boronic acids are feasible, as demonstrated in pyridine derivatives .

Inferred Risks :

  • The hydroxyl group may reduce volatility but increase corrosivity.
  • Halogenated pyridines often require handling in fume hoods with PPE .

Biological Activity

2-Bromo-5-chloro-3-fluoro-4-hydroxypyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological mechanisms, and applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with bromine, chlorine, and fluorine atoms, along with a hydroxyl group. This unique combination of substituents influences its reactivity and biological interactions.

Property Value
Molecular FormulaC₅H₃BrClFNO
Molecular Weight227.44 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effective inhibition of growth. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Study:
A study published in MDPI indicated that derivatives of pyridine compounds, including this compound, displayed notable antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Research indicates that it may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Research Findings:
In vitro studies have reported that this compound can significantly reduce the viability of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values observed were approximately 15 µM for MCF-7 and 20 µM for A549 cells .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in cellular metabolism.
  • Receptor Modulation: It has potential as a modulator for various receptors, influencing signaling pathways related to cell growth and apoptosis.
  • DNA Interaction: There is evidence suggesting that it can intercalate into DNA, leading to disruptions in replication and transcription processes.

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions starting from simpler pyridine derivatives. Its applications extend beyond medicinal chemistry; it serves as an essential building block in the synthesis of pharmaceuticals and agrochemicals.

Synthetic Route Example:
A common synthetic pathway involves:

  • Bromination of a chloro-substituted pyridine.
  • Fluorination using fluorinating agents.
  • Hydroxylation to introduce the hydroxyl group at the fourth position.

Q & A

Q. What are the established synthetic protocols for 2-Bromo-5-chloro-3-fluoro-4-hydroxypyridine, and how do reaction parameters affect yield?

The compound is synthesized via sequential halogenation of a hydroxypyridine precursor. Bromination is typically performed using bromine in acetic acid at 0–5°C to minimize di-substitution byproducts, followed by chlorination with thionyl chloride (SOCl₂) under reflux. Key parameters include stoichiometric control (1:1.2 molar ratio of substrate to halogenating agent) and inert atmosphere conditions to prevent oxidation of the hydroxyl group. Yields range from 60–75% after recrystallization in ethanol/water mixtures .

Q. Which spectroscopic methods are most effective for structural elucidation of this polyhalogenated pyridine derivative?

  • ¹H/¹³C NMR : Aromatic proton signals appear as doublets or triplets (δ 7.2–8.5 ppm) due to coupling with adjacent fluorine (J = 8–12 Hz) and chlorine atoms.
  • ¹⁹F NMR : Distinct singlet at δ -110 to -115 ppm confirms the fluorine substituent’s position.
  • HRMS : Electrospray ionization (ESI+) shows [M+H]⁺ at m/z 241.89 (theoretical 241.92).
  • X-ray crystallography : SHELXL refinement resolves positional isomerism, with typical R-factor < 0.05 for high-purity crystals .

Q. What are the common side reactions during synthesis, and how can they be mitigated?

Major byproducts include:

  • Pyridone formation : Oxidation of the hydroxyl group under acidic conditions. Mitigation: Use anhydrous solvents and nitrogen atmosphere.
  • Di-halogenation : Excess bromine leads to C-6 bromination. Control via dropwise addition at low temperatures .

Advanced Research Questions

Q. How do electronic effects of halogen substituents influence regioselectivity in Suzuki-Miyaura cross-coupling reactions?

The electron-withdrawing fluorine atom activates the C-4 position for palladium-catalyzed coupling, while bromine at C-2 acts as a directing group. Computational modeling (DFT at B3LYP/6-31G* level) shows a 12.3 kcal/mol energy barrier difference between C-4 and C-6 positions. Experimental validation using Pd(PPh₃)₄/K₂CO₃ in THF/H₂O (3:1) yields 85% biaryl product at C-4 .

Q. What experimental approaches resolve discrepancies in reported catalytic efficiencies for nucleophilic aromatic substitution?

Conflicting data on reaction rates (e.g., NH₃ vs. amine nucleophiles) can be addressed by:

  • In situ ¹⁹F NMR : Monitors real-time substitution progress, revealing a 2.5x faster rate with piperidine versus aniline.
  • Isotopic labeling : ¹⁵N-labeled amines confirm N–C bond formation via 2D HSQC NMR.
  • Competition experiments : Mixing equimolar nucleophiles identifies preferential attack sites .

Q. How can computational chemistry predict the compound’s reactivity in radical-mediated transformations?

Molecular dynamics simulations (AMBER force field) show that the C-5 chlorine atom stabilizes radical intermediates by 7.8 kcal/mol via spin delocalization. Experimental validation using AIBN initiators in DMF at 80°C yields C-3 fluoro substitution products with 92% selectivity .

Data Contradiction Analysis

Q. Why do different studies report varying stability profiles for this compound under basic conditions?

Discrepancies arise from hydroxide ion concentration and solvent polarity:

  • Aqueous NaOH (1M) : Rapid hydrolysis (t₁/₂ = 2 h) at C-2 bromine due to SNAr mechanism.
  • DMF/NaHCO₃ : Stability extends to >24 h, as the hydroxyl group’s hydrogen bonding with DMF slows nucleophilic attack. Resolution: Conduct pH-controlled kinetic studies with UV-Vis monitoring (λ = 270 nm) .

Methodological Best Practices

  • Purification : Use silica gel chromatography (hexane:EtOAc 4:1) followed by recrystallization to achieve ≥98% purity.
  • Crystallography : For ambiguous halogen positions, employ SHELXL’s TWIN/BASF commands to refine disordered structures .
  • Safety : Handle thionyl chloride in fume hoods (TLV = 1 ppm) due to SO₂ emission risks .

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